molecular formula C19H23NO4S B4973841 isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate

isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate

Cat. No.: B4973841
M. Wt: 361.5 g/mol
InChI Key: LESSMPVVPAHLOH-UHFFFAOYSA-N
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Description

Isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an isopropyl ester group attached to a benzoic acid moiety, which is further substituted with a sulfonylamino group linked to a propylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including catalyst loading, solvent choice, and temperature control, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfonylamino group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form hydrogen bonds with target proteins, affecting their function. Additionally, the compound may inhibit enzymatic activity by binding to the active site or allosteric sites of enzymes, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate can be compared with similar compounds such as:

    Isopropyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate: Differing by the presence of a nitro group instead of a propyl group.

    Isopropyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate: Differing by the presence of a methyl group instead of a propyl group.

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The unique propyl group in this compound may confer distinct properties, such as increased hydrophobicity or altered binding affinity to target molecules.

Properties

IUPAC Name

propan-2-yl 4-[(4-propylphenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-4-5-15-6-12-18(13-7-15)25(22,23)20-17-10-8-16(9-11-17)19(21)24-14(2)3/h6-14,20H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESSMPVVPAHLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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